Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a benzoate ester through an ether linkage. The presence of the diethylcarbamoyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Diethylcarbamoyl Group: The chromen-4-one intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the diethylcarbamoyl group.
Etherification: The final step involves the reaction of the modified chromen-4-one with ethyl 4-hydroxybenzoate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the chromen-4-one core.
Reduction: Reduced forms of the ester and carbamoyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diethylcarbamoyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other chromen-4-one derivatives and benzoate esters:
Similar Compounds: Ethyl 4-({7-[(methylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate, Ethyl 4-({7-[(ethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate.
Properties
Molecular Formula |
C23H23NO7 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C23H23NO7/c1-4-24(5-2)23(27)31-17-11-12-18-19(13-17)29-14-20(21(18)25)30-16-9-7-15(8-10-16)22(26)28-6-3/h7-14H,4-6H2,1-3H3 |
InChI Key |
SSWONBRNDQJBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.